molecular formula C11H18N2O2 B114764 8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile CAS No. 65619-92-3

8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile

Cat. No. B114764
CAS RN: 65619-92-3
M. Wt: 210.27 g/mol
InChI Key: ADDCVOVTPBVIOZ-UHFFFAOYSA-N
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Description

“8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile” is a complex organic compound. It contains a total of 45 atoms, including 27 Hydrogen atoms, 15 Carbon atoms, and 3 Nitrogen atoms . It also contains a total of 46 bonds, including 19 non-Hydrogen bonds, 1 multiple bond, 4 rotatable bonds, 1 triple bond, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 nitrile (aliphatic) .


Molecular Structure Analysis

The molecule contains a total of 46 bonds, including 19 non-Hydrogen bonds, 1 multiple bond, 4 rotatable bonds, 1 triple bond, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 nitrile (aliphatic) .


Physical And Chemical Properties Analysis

The compound has a molar mass of 143.18 g/mol . It has a boiling point of 108 - 110 °C (35 hPa) and a density of 1.117 g/cm3 . The flash point is 81 °C .

Scientific Research Applications

Synthesis and Crystal Structures

  • The synthesis and structural analysis of oxaspirocyclic compounds, including derivatives of 8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile, have been detailed, highlighting their complex molecular structures and interactions. These compounds show potential for further exploration in materials science and crystallography (Jiang & Zeng, 2016).

Photoinduced Electron Transfer

  • Research on radical cations, including those derived from 8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile, has been conducted to understand their reactivity. These studies are significant in the field of photochemistry, particularly in understanding the mechanisms of photoinduced electron transfer (Arnold, Lamont, & Perrott, 1991).

Spiroacetals in Insects

  • Spiroacetals, including variants of 8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile, have been identified in various insects. These compounds play a role in insect pheromones, indicating their significance in entomology and biological studies (Francke & Kitching, 2001).

Enantiomerically Pure Synthesis

  • The synthesis of enantiomerically pure spiroacetals, related to 8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile, has been explored for potential applications in organic chemistry and pharmaceutical research. This demonstrates the compound's relevance in stereochemistry and drug development (Schwartz, Hayes, Kitching, & De Voss, 2005).

Supramolecular Arrangements

  • Studies on cyclohexane-spirohydantoin derivatives, related to 8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile, have been conducted to understand their supramolecular arrangements. This research is crucial for developing new materials and understanding molecular interactions (Graus et al., 2010).

Chemical Synthesis and Biological Activity

  • The synthesis of 8-oxa-2-azaspiro[4.5]decane from commercially available reagents, including derivatives of 8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile, has been developed for producing biologically active compounds, indicating potential applications in medicinal chemistry (Ogurtsov & Rakitin, 2020).

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area. Protective gloves, eye protection, and face protection should be worn when handling the compound .

properties

IUPAC Name

8-(dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O2/c1-13(2)10(9-12)3-5-11(6-4-10)14-7-8-15-11/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADDCVOVTPBVIOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CCC2(CC1)OCCO2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80326952
Record name NSC623708
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile

CAS RN

65619-92-3
Record name NSC623708
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80326952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Starting with 200 g 1,4-dioxaspiro[4.5]decan-8-one, 168 l aqueous dimethylamine solution (40% by volume), 200 ml methanol, 200 g potassium cyanide and 303 g dimethylamine hydrochloride were added and the reaction mixture was stirred for 65 hours at ambient temperature. The resultant white suspension was extracted four times with 800 ml diethylether in each case, the combined extracts were initially concentrated and taken up with 500 ml dichloromethane, the organic phase was separated, dried over sodium sulfate, filtered, concentrated and substantially freed of solvent residues under vacuum. 265 g 8-dimethylamino-1,4-dioxaspiro[4.5]decane-8-carbonitrile were obtained as a white solid.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
168 L
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Reaction Step Two
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200 g
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reactant
Reaction Step Three
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303 g
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reactant
Reaction Step Four
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200 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

200 ml methanol, 1680 ml aqueous dimethylamine solution (40 m %), 303 g dimethylamine hydrochloride and 200 g potassium cyanide were added to 200 g 1,4-dioxaspiro[4.5]decan-8-one and stirred for approximately 65 hours. The resulting white suspension was extracted four times with 800 ml ether each time, the combined extracts concentrated to low volume, the residue taken up in approximately 500 ml dichloromethane and the phases separated. The organic phase was dried over sodium sulfate, filtered and concentrated to low volume. 265 g 8-dimethylamino-1,4-dioxaspiro[4.5]decane-8-carbonitrile were obtained as a white solid.
Quantity
1680 mL
Type
reactant
Reaction Step One
Quantity
303 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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